molecular formula C12H15N3S B1606714 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590376-41-3

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1606714
CAS No.: 590376-41-3
M. Wt: 233.33 g/mol
InChI Key: IHABNHSBRZLTSX-UHFFFAOYSA-N
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Description

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenylacetonitrile in the presence of a base, followed by cyclization with carbon disulfide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The compound’s thiol group can form covalent bonds with proteins, affecting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfone
  • 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-amine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHABNHSBRZLTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350167
Record name 4-Ethyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

590376-41-3
Record name 4-Ethyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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